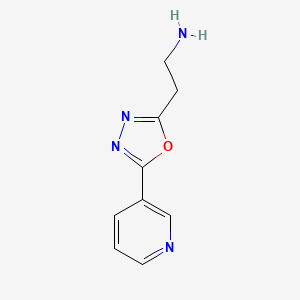
Ácido 2-(4-(Dimetilamino)fenil)tiazol-4-carboxílico
Descripción general
Descripción
2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring. This compound is known for its diverse biological activities and is used in various scientific research applications. The structure of this compound includes a thiazole ring substituted with a dimethylamino group and a carboxylic acid group, making it a versatile molecule in medicinal chemistry .
Aplicaciones Científicas De Investigación
2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Análisis Bioquímico
Biochemical Properties
2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known for its aromaticity, which is characterized by the delocalization of π-electrons. This property allows the compound to undergo electrophilic and nucleophilic substitutions, making it reactive in biochemical environments .
The compound interacts with enzymes such as acetylcholinesterase, where it acts as an inhibitor, thereby affecting neurotransmitter levels. Additionally, it has been observed to bind with proteins involved in cell signaling pathways, influencing cellular responses .
Cellular Effects
2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis .
In terms of gene expression, 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid can upregulate or downregulate specific genes involved in metabolic pathways, thereby altering cellular metabolism. This modulation can lead to changes in the production of key metabolites and energy levels within the cell .
Molecular Mechanism
The molecular mechanism of 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid involves its interaction with various biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing neurotransmission .
Additionally, 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins. This interaction can result in the activation or repression of specific genes, leading to changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but it can degrade over time when exposed to light and heat .
Long-term exposure to 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and function. These changes include alterations in energy production, oxidative stress levels, and cell viability .
Dosage Effects in Animal Models
The effects of 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been observed to have therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity .
Threshold effects have also been noted, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity. This highlights the importance of dosage optimization in the use of 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid in therapeutic applications .
Metabolic Pathways
2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key enzymes in glycolysis and the citric acid cycle, leading to changes in energy production and metabolic balance .
Additionally, 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid can affect the levels of metabolites such as ATP, NADH, and reactive oxygen species, thereby impacting cellular redox status and energy homeostasis .
Transport and Distribution
The transport and distribution of 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments .
Once inside the cell, 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects. The localization and accumulation of the compound are influenced by its chemical properties and interactions with cellular transporters .
Subcellular Localization
The subcellular localization of 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications .
For example, 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid can localize to the mitochondria, where it influences mitochondrial function and energy production. Additionally, it can be found in the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid typically involves the reaction of 4-(dimethylamino)benzaldehyde with thiosemicarbazide to form a thiazole ring. The reaction conditions often include the use of a suitable solvent such as ethanol and a catalyst like acetic acid. The reaction mixture is heated under reflux to facilitate the formation of the thiazole ring .
Industrial Production Methods
In an industrial setting, the production of 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Mecanismo De Acción
The mechanism of action of 2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit enzymes, bind to receptors, and interfere with cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methylphenyl)thiazole-4-carboxylic acid
- 2-(4-Chlorophenyl)thiazole-4-carboxylic acid
- 2-(4-Nitrophenyl)thiazole-4-carboxylic acid
Uniqueness
2-(4-(Dimethylamino)phenyl)thiazole-4-carboxylic acid is unique due to the presence of the dimethylamino group, which enhances its solubility and biological activity. This structural feature distinguishes it from other thiazole derivatives and contributes to its diverse applications in research and industry .
Propiedades
IUPAC Name |
2-[4-(dimethylamino)phenyl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-14(2)9-5-3-8(4-6-9)11-13-10(7-17-11)12(15)16/h3-7H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXUFSBJQHZIIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640661 | |
| Record name | 2-[4-(Dimethylamino)phenyl]-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955400-50-7 | |
| Record name | 2-[4-(Dimethylamino)phenyl]-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(Imidazo[1,2-a]pyrimidin-2-yl)ethan-1-amine](/img/structure/B1325080.png)









